Fmoc-D-Phe-OH

Peptide Synthesis Enantiomeric Purity Quality Control

Fmoc-D-Phe-OH (CAS 86123-10-6) is the mandatory D-enantiomer for synthesizing peptides requiring proteolytic stability and defined stereochemistry. Unlike the L-form or racemic mixtures, this building block (≥99.5% enantiomeric purity, ≥98% HPLC) ensures homogeneous peptide populations, eliminating costly chiral purification. It is essential for constructing all-D peptides, cyclic peptides with high cyclization yields, and stable peptide therapeutics in metabolic disease and oncology. For GMP API manufacturing, its traceable purity profile directly supports regulatory filings and patient safety. Procure the specified enantiomer to guarantee fidelity to your target sequence.

Molecular Formula C24H21NO4
Molecular Weight 387.435
CAS No. 144701-25-7; 86123-10-6
Cat. No. B2728978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Phe-OH
CAS144701-25-7; 86123-10-6
Molecular FormulaC24H21NO4
Molecular Weight387.435
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
InChIKeySJVFAHZPLIXNDH-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Phe-OH (CAS 144701-25-7; 86123-10-6): Verified Specifications and Core Identity for Solid-Phase Peptide Synthesis


Fmoc-D-Phe-OH (N-α-Fmoc-D-phenylalanine; CAS 86123-10-6) is a protected D-enantiomeric phenylalanine derivative utilized as a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS) . It features an acid-stable 9-fluorenylmethoxycarbonyl (Fmoc) protecting group orthogonal to acid-labile side-chain protections, enabling mild piperidine-mediated deprotection and efficient iterative peptide chain assembly [1]. The compound exhibits an enantiomeric purity of ≥ 99.5% (a/a) and an HPLC purity of ≥ 99.0% area%, with a molecular formula of C24H21NO4 and a molecular weight of 387.4 g/mol .

Why L-Enantiomer or Racemic Fmoc-Phe-OH Cannot Replace Fmoc-D-Phe-OH in Critical Peptide Applications


The substitution of Fmoc-D-Phe-OH with its L-enantiomer (Fmoc-L-Phe-OH) or the racemic mixture (Fmoc-DL-Phe-OH) is scientifically unsound for applications requiring precise stereochemical definition. In peptide synthesis, the incorporation of a D-amino acid like D-phenylalanine is a deliberate design choice to confer specific properties, primarily increased resistance to proteolytic degradation and altered receptor binding, which cannot be achieved by its L-counterpart [1]. Using Fmoc-L-Phe-OH will yield the all-L peptide with fundamentally different biological activity and pharmacokinetic profile, while Fmoc-DL-Phe-OH introduces stereochemical complexity that can lead to heterogeneous peptide populations and necessitates additional chiral purification steps [2]. Therefore, procurement of the specified enantiomer is mandatory for fidelity to target peptide sequences.

Fmoc-D-Phe-OH: Quantitative Differentiation Evidence for Scientific and Industrial Procurement


Enantiomeric Purity: Guaranteed Stereochemical Integrity Versus L-Enantiomer Contamination

The enantiomeric purity of Fmoc-D-Phe-OH is a critical specification for ensuring the synthesis of homochiral peptides. The Novabiochem® grade of Fmoc-D-Phe-OH guarantees an enantiomeric purity of ≥ 99.5% (a/a), which is equivalent to a maximum L-enantiomer contamination of ≤ 0.5% . In contrast, the L-enantiomer, Fmoc-L-Phe-OH, also available in Novabiochem® grade, has a slightly higher specification for enantiomeric purity at ≥ 99.8% (a/a), meaning a maximum D-enantiomer contamination of ≤ 0.2% . This differential specification reflects the established analytical standards for these compounds and provides a benchmark for assessing supplier quality.

Peptide Synthesis Enantiomeric Purity Quality Control

Impact on Synthetic Yield: D-Configuration as a Key Determinant in Macrocycle Formation

In the synthesis of cyclic peptides, the stereochemistry of the starting amino acid can dramatically influence the overall yield. For the synthesis of the cyclic decapeptide Gramicidin S, using D-Phe as a starting residue was found to be critical. An optimized protocol demonstrated that the overall yield of the cyclic product could be increased from approximately 20% to 70% by utilizing (D)Phe [1]. This represents a 50-percentage-point absolute increase and a 3.5-fold relative improvement in yield. The study noted that the choice of coupling agent and its counterion played only a marginal role in comparison to the stereochemistry of the starting amino acid.

Peptide Synthesis Macrocycle Cyclization Yield

Enzymatic Stability and Pharmacokinetic Enhancement: Class-Level Inference from D-Amino Acid Incorporation

The incorporation of D-amino acids into a peptide sequence is a well-established strategy to disrupt recognition by proteolytic enzymes, thereby extending the peptide's in vivo half-life [1]. While direct comparative data for a specific peptide containing Fmoc-D-Phe-OH versus Fmoc-L-Phe-OH is not provided, this is a class-level property of D-amino acids. The substitution of L-Phe with D-Phe can enhance metabolic stability against endogenous peptidases, a property conferred by the D-configuration itself . This is a primary justification for selecting the D-enantiomer over its L-counterpart in the design of therapeutic peptides.

Peptide Therapeutics Enzymatic Stability Pharmacokinetics

Solubility Profile: Comparative Data for DMF and DMSO as Process-Relevant Solvents

The solubility of Fmoc-D-Phe-OH in common SPPS solvents is a critical parameter for efficient coupling. The compound is defined as 'clearly soluble' at a concentration of 1 mmole in 2 mL DMF (approx. 194 mg/mL or 0.5 M) . For alternative solvent systems, a solubility of 100 mg/mL (258.11 mM) in DMSO has been reported, with the caveat that ultrasonic treatment may be required to achieve this concentration [1]. This data provides practical benchmarks for preparing stock solutions and designing synthesis protocols, particularly when compared to the solubility of other Fmoc-amino acids or when DMF is unsuitable.

Peptide Synthesis Solubility Process Chemistry

Analytical Purity and Impurity Profile: Differentiated Specifications for Fmoc-D-Phe-OH vs. Fmoc-L-Phe-OH

The purity profile of Fmoc-D-Phe-OH is rigorously controlled to ensure high-fidelity peptide synthesis. The Novabiochem® grade specifies an assay (HPLC, area%) of ≥ 99.0 % (a/a) . This is identical to the HPLC purity specification for the same grade of its L-enantiomer, Fmoc-L-Phe-OH, which is also ≥ 99.0 % (a/a) . However, the impurity profiles differ in their specific trace components; the L-enantiomer specification details maximum limits for specific impurities like Fmoc-β-Ala-OH (≤ 0.1%) and Fmoc-Phe-Phe-OH (≤ 0.1%), while the D-enantiomer specification focuses on enantiomeric purity and water content (≤ 1.00%) .

Analytical Chemistry HPLC Purity Specification

Melting Point Range: Distinguishing D- and L-Enantiomers via Thermal Analysis

The melting point is a fundamental physicochemical property that can be used for identity verification and purity assessment. The reported melting point for Fmoc-D-Phe-OH is 183 to 188 °C [1]. This is in close agreement with the melting point reported for its L-enantiomer, Fmoc-L-Phe-OH, which is also given as 180-188 °C . The overlapping ranges indicate that this property alone is not sufficient to distinguish the enantiomers, but it serves as a critical quality control parameter for the compound itself, confirming its identity and high purity when a sharp, narrow melting range is observed.

Material Characterization Melting Point Quality Control

Targeted Application Scenarios for Fmoc-D-Phe-OH in Peptide Science and Drug Discovery


Synthesis of Proteolytically Stable Therapeutic Peptide Leads

Fmoc-D-Phe-OH is the reagent of choice for incorporating D-phenylalanine into peptide drug candidates to confer resistance against proteolytic degradation. This is a critical step in medicinal chemistry programs aiming to extend the in vivo half-life and improve the oral bioavailability of peptide therapeutics. The evidence for this class-level property supports its use in lead optimization for metabolic diseases, oncology, and other therapeutic areas where peptide stability is paramount [1].

Synthesis of Cyclic Peptides and Constrained Macrocyclic Libraries

For the construction of cyclic peptides, Fmoc-D-Phe-OH is not just a building block but a potential yield-enhancing component. As demonstrated in the synthesis of Gramicidin S, the strategic placement of a D-Phe residue can be critical for achieving high cyclization yields [2]. Researchers developing cyclic peptide libraries for drug discovery or studying protein-protein interactions should prioritize the use of Fmoc-D-Phe-OH when D-Phe is specified in the sequence to capitalize on this synthetic advantage.

Development of Homochiral D-Peptide Probes and Self-Assembling Biomaterials

Fmoc-D-Phe-OH is essential for constructing peptides composed entirely of D-amino acids. These 'D-peptides' are resistant to natural proteases and are valuable as stable probes for studying biological processes or as scaffolds for novel biomaterials. Research has shown that homochiral D-peptide assemblies (e.g., Fmoc-D-Phe3) can form distinct nanofiber scaffolds with physicochemical properties that are substantially different from their L-peptide or heterochiral counterparts [3]. The high enantiomeric purity of Fmoc-D-Phe-OH is a prerequisite for synthesizing these homochiral materials with defined and reproducible properties.

Quality Control and Regulatory Compliance in GMP Peptide Production

In a GMP (Good Manufacturing Practice) environment for producing peptide APIs (Active Pharmaceutical Ingredients), the traceability and purity of every raw material are critical. Fmoc-D-Phe-OH from reputable suppliers, with a defined enantiomeric purity of ≥ 99.5% and detailed impurity specifications, meets these stringent requirements . Its use ensures that the resulting drug substance is free from diastereomeric impurities that could arise from L-enantiomer contamination, thereby supporting regulatory filings and ensuring patient safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Phe-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.